molecular formula C12H8ClN3 B11880386 8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine

8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B11880386
M. Wt: 229.66 g/mol
InChI Key: XBHVGPLEVZECEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This heterocyclic scaffold is recognized for its potential as a key intermediate and pharmacophore in the development of novel therapeutic agents. Derivatives of [1,2,4]triazolo[4,3-a]pyridine have demonstrated substantial research value as potent inhibitors of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway . The abnormal activation of this pathway is intricately linked to the proliferation and metastasis of various cancers, including colorectal carcinoma and triple-negative breast cancer . Research indicates that compounds featuring the 8-chloro-[1,2,4]triazolo[4,3-a]pyridine moiety can exhibit nanomolar inhibitory activity against SMO, with some analogs demonstrating superior antiproliferative effects on cancer cells compared to established drugs like Vismodegib . The mechanism of action involves competitive binding to the SMO protein, thereby disrupting the Hh signal transduction and down-regulating downstream target genes, which can lead to the inhibition of tumor growth . Beyond oncology, the [1,2,4]triazolo[4,3-a]pyridine core is a versatile structure with documented applications in other research areas. This includes investigations into its antimalarial activity by acting as an inhibitor of falcipain-2 in Plasmodium falciparum , as well as its potential as an antidepressant and antimicrobial agent . The presence of both the triazole and pyridine rings in a fused system allows it to act as an effective ligand or inhibitor, interacting with various biological targets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

8-chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C12H8ClN3/c13-11-10(9-4-2-1-3-5-9)6-7-16-8-14-15-12(11)16/h1-8H

InChI Key

XBHVGPLEVZECEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=NN=CN3C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with hydrazine derivatives, followed by chlorination and subsequent cyclization to form the triazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Numerous studies have indicated that 8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. For instance, research has demonstrated its effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cell lines by activating specific pathways associated with cell death. Its ability to inhibit tumor cell proliferation makes it a candidate for further development in cancer therapeutics .

Neuroprotective Effects
Research indicates that 8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine may possess neuroprotective effects. It has been studied in models of neurodegenerative diseases where it appears to reduce oxidative stress and inflammation in neuronal cells .

Materials Science Applications

Organic Electronics
The unique electronic properties of 8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Polymer Chemistry
In polymer science, this compound can serve as a building block for creating advanced materials with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit kinase enzymes involved in cell signaling pathways, leading to antiproliferative effects on cancer cells. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical profiles of 8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine can be contextualized by comparing it to analogs with variations in substituents or substitution patterns. Below is a detailed analysis:

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Key Activities/Applications Reference
8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine 8-Cl, 7-Ph C₁₂H₈ClN₃ Antifungal, mGluR2 modulation (potential)
8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine 8-Cl, 3-sulfonyl(2,6-F₂Benzyl) C₁₅H₈ClF₂N₃O₂S Antifungal (IC₅₀: 76.4% against H. maydis)
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine 8-Cl, 6-CF₃ C₇H₃ClF₃N₃ Not explicitly stated (structural analog)
7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine 7-Br, 3-Cl C₆H₃BrClN₃ Unknown (commercially listed)

Key Observations

Antifungal Activity :

  • The sulfonyl derivative (compound 2 in ) exhibits superior antifungal activity compared to the parent compound, achieving 76.4% inhibition of H. maydis at 50 µg/mL. This suggests that electron-withdrawing groups (e.g., sulfonyl) enhance antifungal potency .
  • The parent compound (8-Cl, 7-Ph) shows moderate activity against Botrytis cinerea at 100 µg/mL, indicating that phenyl substitution at position 7 may optimize steric interactions with fungal targets .

Halogen positioning (e.g., 8-Cl vs. 7-Br in ) influences lipophilicity and hydrogen-bonding capacity, critical for membrane permeability in antifungal applications .

Research Findings and Structure-Activity Relationships (SAR)

  • Antifungal SAR : DFT studies on triazolo[4,3-a]pyridine derivatives indicate that electron-deficient substituents (e.g., Cl, sulfonyl) enhance antifungal activity by increasing electrophilicity, which may disrupt fungal cell membranes or enzyme active sites .
  • Agrochemical vs. Pharmaceutical Design :
    • Antifungal derivatives prioritize halogen and sulfonyl groups for agrochemical stability and potency .
    • Neurological applications (e.g., mGluR2 modulation) may favor bulkier substituents (e.g., phenyl) to optimize receptor binding without compromising blood-brain barrier penetration .

Biological Activity

8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine features a triazole ring fused with a pyridine structure. The presence of a chlorine atom at the 8th position and a phenyl group at the 7th position enhances its chemical reactivity and biological profile. Its molecular formula is C12H8ClN3C_{12}H_8ClN_3 with a molecular weight of 229.665 g/mol .

Property Value
Molecular FormulaC12H8ClN3C_{12}H_8ClN_3
Molecular Weight229.665 g/mol
CAS Number1255311-45-5
LogP3.04970

Synthesis

The synthesis of 8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine typically involves cyclization reactions from suitable precursors. Common methods include:

  • Cyclization of Phenylhydrazine Derivatives : This method utilizes phenylhydrazine as a precursor to form the triazole ring.
  • Chlorination Reactions : Chlorination at the 8th position can be achieved using chlorinating agents during the synthesis process.

The biological activity of 8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine is attributed to its interaction with various molecular targets. Notably, it has been shown to act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype . This interaction could have implications for neuroprotection and cognitive enhancement.

Antimicrobial Activity

Research indicates that compounds similar to 8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound demonstrate selective activity against pathogens such as Chlamydia, outperforming traditional antibiotics in certain assays .

Study on nAChR Modulation

A study investigated the effects of various derivatives on α7 nAChRs. The findings revealed that compounds structurally related to 8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine exhibited varying degrees of modulation:

Compound EC50 (µM) Max Modulation (%)
8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine0.14600
Other Derivative A0.381200
Other Derivative BND40

This data highlights the compound's potential as a therapeutic agent for conditions associated with cholinergic dysfunction .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives were evaluated against Chlamydia. The results indicated that these compounds had superior efficacy compared to established treatments like spectinomycin:

Compound Concentration (μg/mL) Activity Comparison
8-Chloro Derivative128Comparable to penicillin
Spectinomycin320Less effective

These findings suggest that this class of compounds could serve as a foundation for developing new antimicrobial therapies .

Q & A

Q. What green chemistry approaches are applicable to synthesizing this compound?

  • Methods :
  • Oxidative Cyclization : Use NaOCl in ethanol (room temperature, 3h) instead of toxic Cr(VI) reagents .
  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for reduced environmental impact .

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